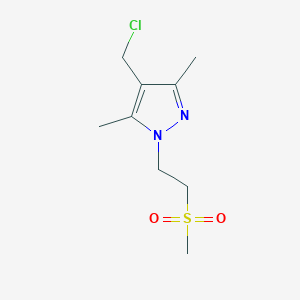amine CAS No. 1247737-67-2](/img/structure/B1445062.png)
[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine
Übersicht
Beschreibung
“(4-Fluoro-2-methylphenyl)methylamine” is a compound that has been identified in the context of synthetic cathinones . Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Wissenschaftliche Forschungsanwendungen
Synthesis of Intermediates for Pharmaceuticals
Research on the synthesis of intermediates for pharmaceuticals often involves developing efficient, practical methods for preparing key compounds. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material, demonstrates the practical approaches in synthesizing fluorinated compounds. The development of a practical pilot-scale method for this synthesis highlights the importance of these compounds in pharmaceutical manufacturing processes (Qiu, Gu, Zhang, & Xu, 2009).
Development of Chemosensors
The development of fluorescent chemosensors based on specific compounds, like 4-Methyl-2,6-diformylphenol (DFP), for detecting various analytes, showcases the application in sensing technologies. These chemosensors have high selectivity and sensitivity for detecting metal ions and other molecules, highlighting the role of nitrogen-containing compounds in creating advanced sensing materials for environmental monitoring, healthcare, and research applications (Roy, 2021).
Environmental Remediation
Amine-functionalized sorbents have been studied for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This research is critical for developing new materials that can efficiently remove these persistent environmental pollutants from drinking water and wastewater. The study emphasizes the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process, offering insights into designing next-generation sorbents for environmental remediation (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Biomedical Research
In biomedical research, the exploration of amyloid imaging in Alzheimer's disease using specific compounds as imaging ligands provides a deep understanding of the disease's pathophysiological mechanisms. This research contributes to early disease detection and the evaluation of new therapies, showcasing the application of nitrogen-containing compounds in developing diagnostic tools and treatments for neurodegenerative diseases (Nordberg, 2007).
Eigenschaften
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)13-7-10-4-5-11(12)6-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPAHPWAWDVFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)



![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)

